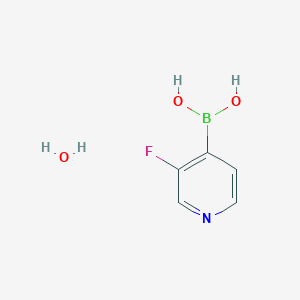

3-Fluoropyridine-4-boronic acid hydrate

Vue d'ensemble

Description

3-Fluoropyridine-4-boronic acid hydrate is an organoboron compound with the molecular formula C₅H₇BFNO₃. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a boronic acid group is attached at the fourth position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of pyridine using fluorinating agents such as Selectfluor® . The boronic acid group can be introduced via borylation reactions using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of 3-Fluoropyridine-4-boronic acid hydrate often employs scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. This method ensures high yield and purity, making it suitable for large-scale applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoropyridine-4-boronic acid hydrate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Fluorinating Agents:

Oxidizing Agents: For the oxidation of the pyridine ring.

Major Products

Coupled Products: Resulting from Suzuki-Miyaura coupling.

N-Oxides: Formed through oxidation reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Fluoropyridine-4-boronic acid hydrate plays a crucial role in the synthesis of pharmaceutical compounds. Its unique structure facilitates the development of drugs, especially in oncology. The compound is utilized as a building block for synthesizing:

- Antibiotics: It is involved in the synthesis of cephalosporins, which are widely used to treat bacterial infections.

- Non-steroidal Anti-inflammatory Drugs (NSAIDs): The compound aids in the formation of various NSAIDs, enhancing their efficacy.

- Anticancer Agents: Researchers have employed this boronic acid derivative in developing potential inhibitors for cancer-related enzymes and receptors, thereby targeting specific pathways involved in tumor growth and metastasis .

Organic Synthesis

In organic chemistry, this compound is extensively used in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, enabling the construction of complex organic molecules. It allows researchers to connect the boronic acid moiety with various organic fragments, facilitating the synthesis of novel compounds with potential applications in pharmaceuticals and materials science .

Separation of Enantiomers

The compound serves as a chiral ligand for the separation of enantiomers through chiral resolution. This process is vital in the pharmaceutical industry for producing enantiopure compounds, which are crucial for ensuring the desired therapeutic effects while minimizing side effects .

Material Science

This compound is also applied in material science:

- Polymer Development: It acts as a catalyst in polymerization reactions, particularly effective with divinylbenzene and styrene, leading to high-molecular-weight polymers with tailored properties.

- Nanomaterials Synthesis: The compound is used to synthesize nanoparticles with specific sizes and shapes, which are valuable in catalysis, sensing applications, and biomedicine .

Agricultural Chemistry

The compound's potential in agricultural chemistry is being explored for developing agrochemicals such as herbicides and pesticides. Its ability to target specific biological pathways can lead to more efficient and environmentally friendly agricultural solutions .

Analytical Chemistry

In analytical applications, this compound enhances various techniques like chromatography and spectroscopy. Its ability to form stable complexes with diols improves the detection and quantification of other compounds, providing more accurate analytical results .

Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of antibiotics, NSAIDs, anticancer agents | Targeted drug design and enhanced efficacy |

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Formation of complex organic molecules |

| Separation of Enantiomers | Chiral resolution | Production of enantiopure compounds |

| Material Science | Polymerization catalyst; nanomaterials synthesis | Tailored properties for advanced applications |

| Agricultural Chemistry | Development of herbicides and pesticides | Environmentally friendly solutions |

| Analytical Chemistry | Enhancing detection methods | Improved accuracy in quantification |

Mécanisme D'action

The mechanism of action of 3-Fluoropyridine-4-boronic acid hydrate primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the synthesis of various organic compounds, making it a valuable tool in organic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloropyridine-4-boronic acid

- 3-Bromopyridine-4-boronic acid

- 3-Iodopyridine-4-boronic acid

Uniqueness

3-Fluoropyridine-4-boronic acid hydrate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine substitution enhances the compound’s stability and reactivity, making it particularly useful in various synthetic applications .

Activité Biologique

3-Fluoropyridine-4-boronic acid hydrate is a significant compound in medicinal chemistry and organic synthesis, primarily due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 158.92 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 3-position and a boronic acid group, which allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Key Features:

- Fluorine Substitution : Enhances metabolic stability and binding affinity to biological targets.

- Boronic Acid Group : Facilitates interactions with diols and other biological macromolecules, making it valuable in drug development.

The primary mechanism of action involves the boronic acid group undergoing transmetalation with palladium during Suzuki-Miyaura reactions, followed by reductive elimination to form desired products. This mechanism not only allows for the synthesis of complex compounds but also plays a role in the compound's interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its ability to form stable complexes with diols enhances its pharmacological properties.

Antitumor Activity

Studies have shown that derivatives of boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For instance, peptidic boronic acids have been investigated for their ability to inhibit cancer cell growth by targeting proteasome activity. The incorporation of fluorine in such compounds may enhance their efficacy by improving binding affinity to target proteins .

Enzyme Inhibition Studies

The compound has been explored for its inhibitory effects on various enzymes:

- HIF-1α Inhibition : Inhibitors based on boronic acids have demonstrated potential in reducing HIF-1α levels under hypoxic conditions, which is relevant in cancer biology .

- Protease Inhibition : Its interactions with proteases suggest potential applications in treating diseases where these enzymes play a critical role, such as viral infections and cancer .

Case Studies

- Cancer Treatment : A study highlighted the use of this compound in synthesizing novel proteasome inhibitors that exhibited potent antitumor activity against various cancer cell lines.

- Antimicrobial Activity : Research demonstrated that related boronic acids showed significant antimicrobial effects against pathogens like E. coli and S. aureus, suggesting that this compound could be developed into new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoropyridine-4-boronic acid | Single fluorine substitution | Potential proteasome inhibitor |

| 2,6-Difluoropyridine-4-boronic acid | Different fluorine positions | Distinct reactivity patterns |

| 3-Chloropyridine-4-boronic acid | Chlorine instead of fluorine | Varies in biological activity |

The unique fluorination pattern of this compound enhances its stability and reactivity compared to similar compounds, making it particularly useful in medicinal chemistry applications.

Propriétés

IUPAC Name |

(3-fluoropyridin-4-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESGEMIQUNLQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)F)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381405 | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029880-18-9 | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.